

GPR18 Signaling Pathways Activated by Psb-KD107: A Technical Guide

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Compound of Interest

Compound Name: Psb-KD107

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Introduction

G protein-coupled receptor 18 (GPR18) is a class A orphan GPCR that has garnered significant interest as a therapeutic target.[1] **Psb-KD107** is a potent and selective, non-lipid-like agonist for GPR18.[2][3] This technical guide provides an in-depth overview of the signaling pathways activated by **Psb-KD107** upon binding to GPR18, supported by quantitative data and detailed experimental methodologies.

Quantitative Data Summary

The following table summarizes the reported potency of **Psb-KD107** in various functional assays.

Assay Type	Species/Cell Line	Parameter	Value	Reference
β -Arrestin Recruitment	Human (CHO cells)	EC50	0.56 μ M	[4][5]
β -Arrestin Recruitment	Mouse	EC50	1.78 μ M	
Vasorelaxation	Rat (aorta)	pIC50	5.22	

Core Signaling Pathways

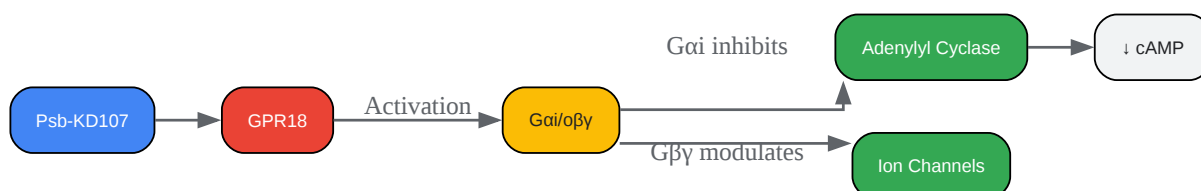
Activation of GPR18 by **Psb-KD107** initiates a cascade of intracellular events through distinct signaling pathways.

Gai/o Protein-Coupled Signaling

GPR18 is known to couple to inhibitory G proteins of the Gai/o family. This coupling initiates downstream signaling events that modulate the activity of key effector enzymes.

- Inhibition of adenylyl cyclase: Upon activation by **Psb-KD107**, the Gai subunit of the G protein dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
- Modulation of Ion Channels: The $\beta\gamma$ subunits of the G protein can directly interact with and modulate the activity of ion channels.

Gai/o Signaling Pathway



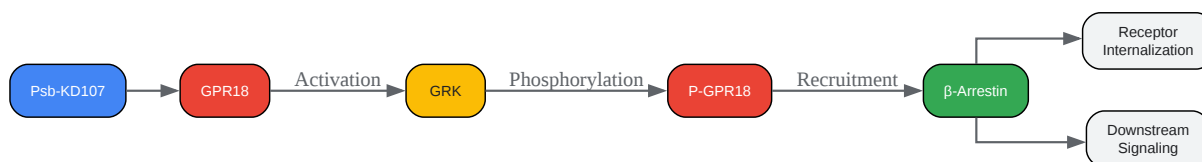
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Gai/o signaling cascade initiated by **Psb-KD107**.

β-Arrestin Recruitment

Ligand-induced activation of GPR18 also promotes the recruitment of β -arrestin proteins. This interaction is a key mechanism for G protein-coupled receptor desensitization and can also initiate G protein-independent signaling cascades. **Psb-KD107** has been shown to be more potent and efficacious than $\Delta 9$ -tetrahydrocannabinol (THC) in inducing β -arrestin recruitment to GPR18.

β -Arrestin Recruitment Pathway



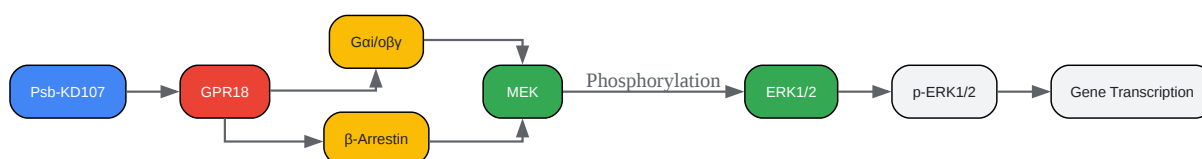
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Psb-KD107-induced β -arrestin recruitment to GPR18.

ERK1/2 Phosphorylation

Activation of GPR18 by **Psb-KD107** can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This pathway is a downstream consequence of both G protein-dependent and β -arrestin-mediated signaling and plays a crucial role in regulating cellular processes such as proliferation, differentiation, and survival.

ERK1/2 Activation Pathway



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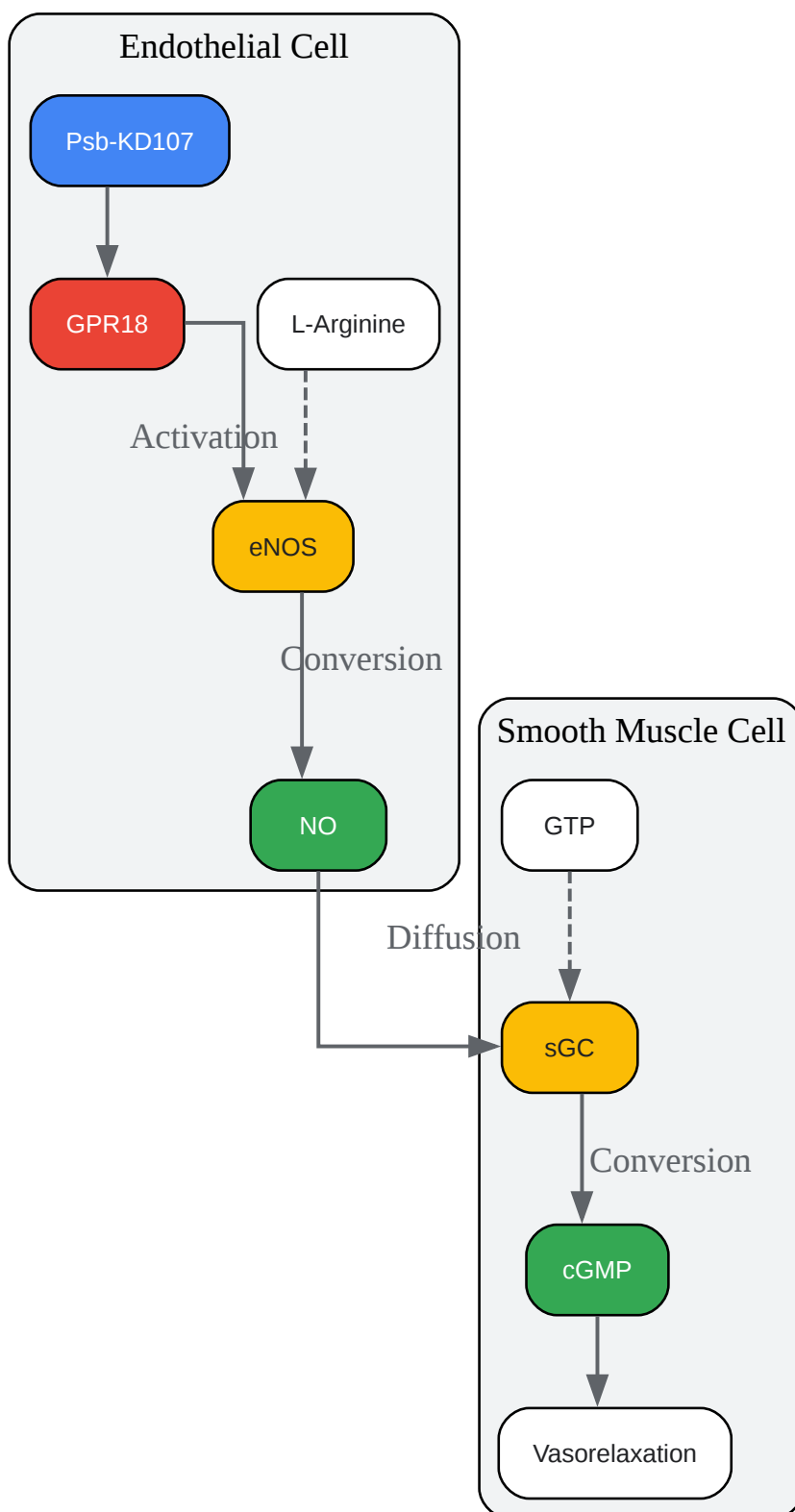
Converging pathways leading to ERK1/2 activation.

Vasorelaxation via Nitric Oxide

Psb-KD107 induces concentration-dependent relaxation of pre-contracted rat aortic rings. This effect is, at least in part, mediated by the activation of GPR18 on endothelial cells, leading to

the production of nitric oxide (NO). NO then diffuses to the underlying smooth muscle cells, causing relaxation.

Vasorelaxation Pathway



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Mechanism of **Psb-KD107**-induced vasorelaxation.

Experimental Protocols

β-Arrestin Recruitment Assay (DiscoverX PathHunter)

This assay quantifies the recruitment of β-arrestin to activated GPR18 using enzyme fragment complementation technology.

- Cell Line: CHO-K1 cells stably co-expressing GPR18 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment.
- Procedure:
 - Plate cells in a 384-well plate and incubate overnight.
 - Treat cells with a dilution series of **Psb-KD107**.
 - Incubate for 90 minutes at 37°C.
 - Add PathHunter detection reagents.
 - Incubate for 60 minutes at room temperature.
 - Measure chemiluminescence using a plate reader.
- Data Analysis: The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

β-Arrestin Assay Workflow



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Workflow for the PathHunter β-arrestin assay.

cAMP Inhibition Assay

This assay measures the ability of **Psb-KD107** to inhibit the production of cAMP.

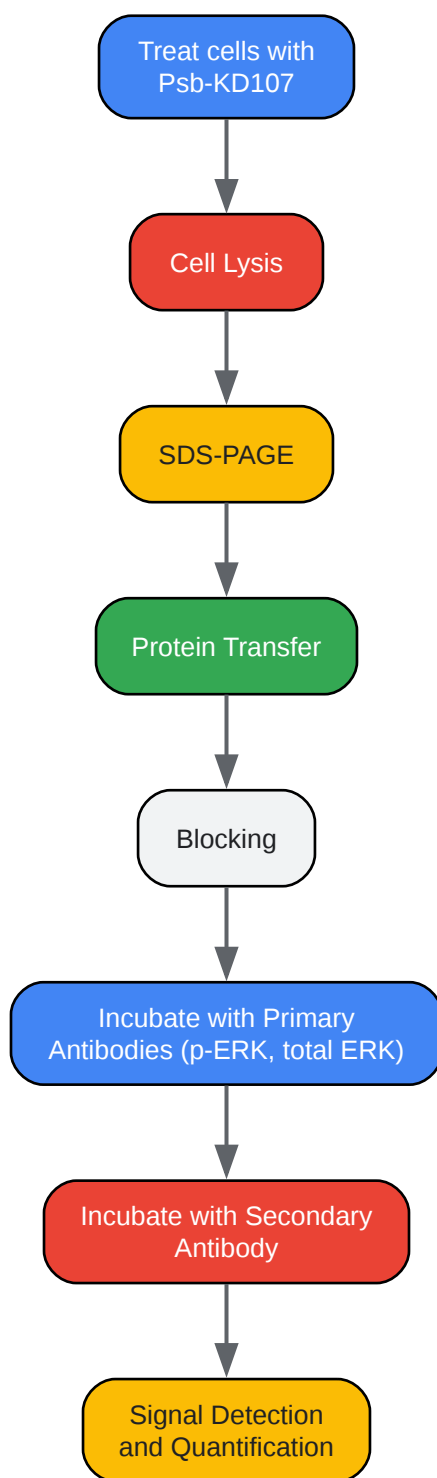
- Cell Line: A suitable cell line endogenously or recombinantly expressing GPR18.
- Procedure:
 - Pre-treat cells with **Psb-KD107** at various concentrations.
 - Stimulate cells with an adenylyl cyclase activator (e.g., forskolin).
 - Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).
- Data Analysis: The IC50 value is determined from the concentration-response curve.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2 in response to **Psb-KD107** treatment.

- Cell Line: A suitable cell line expressing GPR18.
- Procedure:
 - Serum-starve cells to reduce basal ERK1/2 phosphorylation.
 - Treat cells with **Psb-KD107** for a specified time course (e.g., 5, 10, 15 minutes).
 - Lyse the cells and separate proteins by SDS-PAGE.
 - Transfer proteins to a membrane (e.g., PVDF).
 - Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 and total ERK1/2.
 - Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).
 - Detect the signal using an appropriate substrate.
- Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is quantified.

ERK1/2 Western Blot Workflow



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Workflow for detecting ERK1/2 phosphorylation.

Vasorelaxation Assay

This ex vivo assay measures the effect of **Psb-KD107** on the contractility of isolated blood vessels.

- Tissue: Thoracic aorta isolated from male Wistar rats.
- Procedure:
 - Mount aortic rings in an organ bath containing Krebs-Henseleit solution.
 - Pre-contract the rings with phenylephrine (1 μ M).
 - Add cumulative concentrations of **Psb-KD107** (0.3–100 μ M).
 - Record the changes in isometric tension.
- Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction, and the pIC50 value is calculated.

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